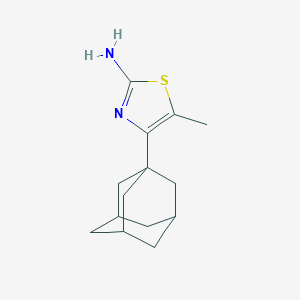

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Description

Propriétés

IUPAC Name |

4-(1-adamantyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-8-12(16-13(15)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPZEVZDHSROMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385468 | |

| Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

201992-89-4 | |

| Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Procedure :

-

Reactants :

-

1-(Adamantan-1-yl)thiourea (1.25 mmol)

-

2-Bromo ester (e.g., ethyl 2-bromopropionate, 1.37 mmol)

-

-

Solvent : Chloroform or ethanol (15–30 mL)

-

Conditions : Stirring at room temperature (20–25°C) for 7–14 days.

-

Workup : Filtration and crystallization from ethanol.

Yield : 60.1–75.8% for derivatives with linear alkyl substituents.

Key Variations :

-

Branched Substituents : For branched α-bromo esters (e.g., 2-bromo-2-methylpropionate), prolonged heating (7–14 days) in methanol with sodium methoxide is required, yielding 15.8–18.7%.

-

Spiro Derivatives : Extended reaction times (14 days) in ethanol with N,N-diisopropylethylamine yield spirothiazole derivatives (e.g., 1-thia-3-azaspiro[4.5]dec-2-en-4-one), though yields drop to 25–30%.

Alternative Thiourea-Based Routes

Method A: Acid-Catalyzed Cyclization

-

Reactants :

-

1-(Adamantan-1-yl)thiourea

-

Bromoacetic acid derivatives (e.g., ethyl 2-bromoacetate)

-

-

Catalyst : p-Toluenesulfonic acid (PTSA) or HCl

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Conditions : Reflux at 60–80°C for 12–24 hours.

Method B: Microwave-Assisted Synthesis

-

Reactants : As above.

-

Conditions : Microwave irradiation (150 W, 100°C) for 1–2 hours.

-

Advantage : Reduces reaction time from days to hours.

Comparison of Synthetic Methods

Critical Analysis of Reaction Parameters

Solvent Effects :

Temperature and Time :

Analyse Des Réactions Chimiques

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The adamantane moiety can undergo substitution reactions, particularly with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents targeting various diseases:

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : Recent studies have demonstrated that derivatives of this compound can effectively inhibit the enzyme 11β-HSD1, which plays a crucial role in metabolic disorders such as obesity and Cushing's syndrome. One derivative exhibited an inhibition rate of over 82% against this enzyme, comparable to known inhibitors like carbenoxolone .

Biological Studies

The unique structure of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine allows it to interact with various biological targets:

- Antimicrobial Activity : Research indicates that adamantane derivatives possess notable antimicrobial properties. Compounds similar to this compound have been studied for their effectiveness against a range of pathogens, making them potential candidates for new antibiotic therapies .

Anticancer Research

Thiazole derivatives have been extensively investigated for their anticancer activities:

- Cytotoxicity Against Cancer Cell Lines : Several studies have reported that thiazole-integrated compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 1: Inhibition of Glucocorticoid Metabolism

In a study focused on metabolic disorders, derivatives of this compound were synthesized and tested for their ability to inhibit glucocorticoid metabolism. The most active derivative showed an inhibition rate exceeding 82% against the target enzyme, suggesting its potential as a therapeutic agent for conditions like metabolic syndrome .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of adamantane derivatives, including this compound. The study found that these compounds exhibited significant activity against several bacterial strains, supporting their development as new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical reactions, altering the activity of enzymes or blocking receptor sites . The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine and related compounds:

Research Findings and Data Tables

Crystallographic and Physicochemical Data

Activité Biologique

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound, with CAS number 201992-89-4, is characterized by its adamantane structure combined with a thiazole moiety. The adamantane core is known for its ability to enhance the pharmacological properties of compounds, while thiazole derivatives have been associated with various biological activities.

Antiviral Activity

The compound has been studied for its antiviral properties, particularly against influenza viruses. Research indicates that adamantane derivatives interfere with the viral uncoating process within host cells. Specifically, this compound has shown effectiveness against influenza A viruses, although concerns about resistance development limit its clinical use .

The mechanism involves the inhibition of the M2 proton channel of the influenza virus, which is crucial for viral uncoating. This action prevents the virus from releasing its genetic material into the host cell, thereby inhibiting viral replication .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Its derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

In vitro assays have demonstrated that compounds containing thiazole rings exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, some derivatives showed IC50 values as low as 2.32 µg/mL against these cell lines .

Induction of Apoptosis

The cytotoxic effects are attributed to the induction of apoptosis, evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells. This indicates that this compound may promote programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. Modifications to the thiazole ring or the introduction of different substituents can enhance or diminish their activity. For example:

| Compound | Structure Modification | IC50 (µg/mL) | Activity |

|---|---|---|---|

| 4e | p-Ethoxy substitution | 5.36 | Moderate |

| 4i | Benzyl piperidine | 2.32 | High |

This table illustrates how specific modifications can lead to significant changes in cytotoxic potency against cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential of 4-adamantan-1-y-l5-methyl-thiazol-2-ylamine in both antiviral and anticancer contexts:

- Antiviral Efficacy : A study demonstrated that this compound could effectively reduce viral load in infected cell cultures, supporting its use as a therapeutic agent against influenza .

- Cytotoxic Effects : In a comparative analysis, thiazole derivatives were shown to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- In Vivo Studies : Preliminary in vivo studies involving tumor-bearing mice have indicated that certain derivatives can localize effectively to tumor sites, enhancing their anticancer efficacy .

Q & A

Q. What are the established synthetic routes for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine, and what analytical methods validate its structure?

- Methodological Answer : The compound is synthesized via condensation reactions involving adamantane derivatives and heterocyclic precursors. For example, analogous adamantane-containing triazoles are prepared by refluxing adamantane-1-carbohydrazide with isothiocyanates (e.g., benzyl or ethyl isothiocyanate) in ethanol, followed by alkaline hydrolysis and acidification to precipitate the product . Key steps include:

- Reaction Optimization : Reflux duration (1–2 hours) and solvent choice (ethanol) are critical for yield.

- Purification : Crystallization from aqueous ethanol ensures purity.

- Characterization :

- NMR Spectroscopy : and NMR confirm substituent integration and adamantane moiety (e.g., δ 1.64–2.20 ppm for adamantane protons) .

- X-ray Crystallography : Resolves planar triazole/thiazole rings and dihedral angles with adamantane substituents (e.g., 86.9° between triazole and phenyl groups) .

- Gas Chromatography (GC) : Validates molecular mass via pseudo-molecular ion peaks .

Q. How do researchers confirm the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- Purity Assessment :

- Melting Point Analysis : Sharp melting ranges (e.g., 210–243°C) indicate homogeneity .

- Chromatographic Methods : HPLC or GC-MS detects impurities .

- Stability Testing :

- Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures.

- Solution Stability : Monitor NMR spectra over time in solvents (e.g., CDCl) to detect degradation .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

- Methodological Answer :

- Troubleshooting Steps :

Re-examine Reaction Conditions : Trace solvents or byproducts (e.g., unreacted isothiocyanates) may cause shifts. Repurify via column chromatography .

Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify misassignments.

Alternative Techniques : Use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., - HSQC) to resolve overlapping signals .

- Case Study : In , GC pseudo-molecular ion peaks matched theoretical masses, but deviations >2% warrant re-evaluation of synthetic pathways .

Q. What strategies optimize reaction yield and scalability for this compound?

- Methodological Answer :

- Parameter Screening :

- Solvent Effects : Replace ethanol with DMF or THF to enhance solubility of adamantane precursors.

- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) .

- Scalability :

- Batch vs. Flow Chemistry : Continuous flow systems improve heat/mass transfer for large-scale production.

- Yield Benchmarks : and report 85–90% yields under optimized reflux conditions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Pharmacophore Modeling :

Core Modifications : Replace the methyl group on the thiazole ring with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions .

Adamantane Positioning : Adjust dihedral angles (via crystallography data) to optimize target binding .

- Biological Assays :

- Antiviral Testing : Use plaque reduction assays (e.g., influenza A/M2 proton channel inhibition) .

- Antitumor Screening : Employ MTT assays on cancer cell lines (e.g., HepG2) with IC calculations .

- Data Integration : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with bioactivity results to identify critical interactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on adamantane-substituted heterocycles?

- Methodological Answer :

- Comparative Analysis :

- Dihedral Angles : reports an 86.9° angle between triazole and phenyl groups, while notes 69° for adamantane-oxadiazole derivatives. These differences arise from steric effects of substituents .

- Hydrogen Bonding : Centrosymmetric dimers in (N–H⋯S bonds) vs. chain motifs in other studies highlight solvent-dependent packing .

- Resolution Strategies :

- Temperature-Dependent Crystallography : Assess structural flexibility at varying temperatures (e.g., 100 K vs. 298 K) .

- Theoretical Modeling : Use molecular dynamics simulations to predict preferred conformations.

Methodological Tables

Q. Table 1: Comparative Synthesis Protocols

| Precursor | Solvent | Reaction Time | Yield | Characterization Techniques | Reference |

|---|---|---|---|---|---|

| Adamantane-1-carbohydrazide + Benzyl isothiocyanate | Ethanol | 2 hours | 90% | NMR, X-ray crystallography | |

| Adamantane-1-carbohydrazide + Ethyl isothiocyanate | Ethanol | 2 hours | 85% | / NMR |

Q. Table 2: Key Crystallographic Parameters

| Compound | Dihedral Angle (Triazole-Substituent) | Hydrogen Bonding Motif | Reference |

|---|---|---|---|

| 3-(Adamantan-1-yl)-4-benzyl-triazole-thione | 86.9° (phenyl) | R(8) dimers via N–H⋯S | |

| 5-(Adamantan-1-yl)-oxadiazole-2-thione | 69° (adamantane) | C–H⋯π chains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.